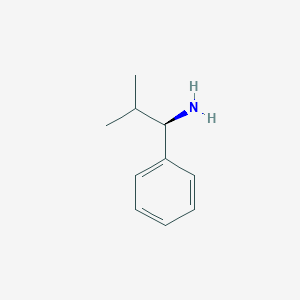

(R)-2-Methyl-1-phenylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427841 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-66-8 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Methyl-1-phenylpropan-1-amine (CAS: 23844-66-8)

Prepared by a Senior Application Scientist

Executive Summary

(R)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. Its stereodefined structure makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals, underscoring the importance of enantiomerically pure precursors like the topic compound.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, stereoselective synthesis strategies, rigorous analytical characterization methods, key applications in drug development, and essential safety and handling protocols. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols grounded in authoritative references.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and process development.

Chemical Identifiers

The identity of this compound is defined by several key identifiers.

| Identifier | Value | Source |

| CAS Number | 23844-66-8 | [2] |

| IUPAC Name | (1R)-2-methyl-1-phenylpropan-1-amine | [2] |

| Molecular Formula | C₁₀H₁₅N | [2][3] |

| Molecular Weight | 149.23 g/mol | [2][3] |

| Canonical SMILES | CC(C)N | [2][3] |

| InChIKey | UVXXBSCXKKIBCH-SNVBAGLBSA-N | [2] |

Computed Physical Properties

The following table summarizes key computed physical and chemical properties, which are crucial for predicting behavior in reactions and separations.

| Property | Value | Source |

| pKa | 9 ± 0.10 (Predicted) | [4] |

| XLogP3 | 2.1 | [2][5] |

| Topological Polar Surface Area | 26 Ų | [2][5] |

| Complexity | 103 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2][5] |

| Hydrogen Bond Acceptor Count | 1 | [2][5] |

Synthesis and Stereoselective Control

The primary challenge in synthesizing this compound is the precise control of the stereocenter at the benzylic carbon. Both classical chemical methods and modern biocatalytic routes have been developed to achieve high enantiomeric purity.

Chemical Synthesis Pathway

A multi-step chemical synthesis route can be employed, often starting from a substituted benzyl halide and building the carbon skeleton before forming the amine. A representative pathway involves alkylation, hydrolysis, a Curtius rearrangement, and final deprotection.[6]

The Curtius rearrangement is a cornerstone of this approach.[7] It transforms a carboxylic acid into a primary amine with one fewer carbon atom via an acyl azide and an isocyanate intermediate.[8][9] The key advantage of this reaction is that the alkyl group migrates with full retention of its stereochemical configuration, making it an excellent choice for converting a chiral carboxylic acid into a chiral amine without racemization.[8]

A generalized workflow is presented below:

-

Alkylation: A substituted benzyl halide is reacted with the anion of isobutyronitrile to form 2-methyl-1-substituted phenyl-2-butyronitrile.

-

Hydrolysis: The nitrile is hydrolyzed under basic conditions to yield the corresponding 2-methyl-1-substituted phenyl-2-butyric acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. This is trapped with an alcohol (e.g., benzyl alcohol) to form a stable carbamate.[6][7]

-

Deprotection: The carbamate protecting group is removed, typically via catalytic hydrogenation, to yield the final chiral primary amine.[6]

Biocatalytic Approaches: A Green Chemistry Perspective

Modern synthetic chemistry increasingly leverages biocatalysis for its exceptional stereoselectivity and environmentally benign reaction conditions. Amine transaminases (ATAs) are powerful enzymes for synthesizing chiral amines from prochiral ketones.[10][11]

Causality: ATAs catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity.[11] This approach is highly attractive because it can generate the desired enantiomer in a single step from a simple precursor, often with near-perfect stereocontrol (>99% enantiomeric excess). The enzyme's active site acts as a chiral template, ensuring that the amino group is added to only one face of the prochiral ketone. This avoids the multi-step sequences and potentially harsh reagents of classical chemical routes.[12][13]

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and, most importantly, the enantiomeric purity of this compound.

-

Structural Confirmation: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.

-

Purity Assessment: The chemical purity (achiral purity) is typically determined by High-Performance Liquid Chromatography (HPLC) with a standard reversed-phase column (e.g., C18) or by Gas Chromatography (GC).

Enantiomeric Purity Determination: The Critical Step

Determining the enantiomeric excess (% ee) is the most critical quality control parameter for a chiral molecule. This cannot be achieved with standard chromatography and requires a chiral environment. Chiral HPLC is the most versatile and widely used technique for this purpose.[14]

Field Insight: The choice of the Chiral Stationary Phase (CSP) is the single most important factor for a successful separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be the primary screening choice for novel chiral amines. Their helical polymer structures create chiral grooves that can differentiate enantiomers through a combination of steric interactions, hydrogen bonding, and π-π interactions.[16]

Protocol: Chiral HPLC Method Development

This protocol outlines a self-validating system for developing a robust method to determine the enantiomeric purity.

-

CSP Screening:

-

Prepare a solution of the racemic amine (a 1:1 mixture of R and S enantiomers) in a suitable solvent (e.g., hexane/isopropanol). The racemate is essential for development as it allows for the calculation of the resolution factor.

-

Screen a set of at least 2-3 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Chiralcel OD-H).

-

Begin with a simple mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol) in a 90:10 ratio.[15][16]

-

-

Mobile Phase Optimization:

-

Once a CSP shows partial separation, systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

-

Test different alcohol modifiers (isopropanol vs. ethanol) as they offer different selectivities.

-

-

Parameter Refinement:

-

Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize the balance between analysis time and resolution.[16]

-

Ensure the column temperature is controlled to maintain run-to-run reproducibility.

-

-

Validation and Calculation:

-

Once baseline resolution (Rs > 1.5) is achieved, the method can be validated.

-

Inject the (R)-enantiomer sample and calculate the enantiomeric excess using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Applications in Pharmaceutical Research and Development

This compound is not an API itself but a crucial precursor whose chirality is transferred to the final drug molecule.[17]

-

β2-Adrenergic Receptor Agonists: This amine is a key side-chain component in the synthesis of long-acting β2 agonists (LABAs) like BI-167107, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[6] The specific stereochemistry is vital for the molecule's binding affinity and efficacy at the receptor.

-

Central Nervous System (CNS) Agents: Due to its structural relationship to phenethylamine, a core structure in many neurotransmitters, this chiral amine and its derivatives are valuable for developing CNS-active drugs.[18]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While toxicological data for this specific enantiomer is limited, data for related compounds and the racemate suggest it should be handled with care.[19]

Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Source |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | [19][20] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [19][20] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [19][20] |

| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. | [19][20] |

| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage (Reported for racemate). | [5] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[21]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C, protected from light.[3]

-

In case of Exposure:

Conclusion

This compound is a high-value chiral intermediate whose importance is defined by its stereochemically pure structure. Its successful application in drug development hinges on robust synthetic control to establish the correct stereocenter and rigorous analytical methods, particularly chiral HPLC, to verify enantiomeric purity. As the pharmaceutical industry continues to develop more complex and stereospecific drugs, the demand for well-characterized chiral building blocks like this amine will remain high. Adherence to proper safety and handling protocols is mandatory for its use in a research or manufacturing environment.

References

Click to expand

- Google Patents. (2018).

-

ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7129626, this compound. [Link]

-

ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. [Link]

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. [Link]

-

Royal Society of Chemistry. (2017). Transaminase biocatalysis: optimization and application. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

PubMed. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Chemistry Steps. Curtius Rearrangement. [Link]

-

Royal Society of Chemistry. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

Royal Society of Chemistry. (2018). Transaminase biocatalysis for chiral amines of pharmaceutical impact. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

MDPI. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]

-

Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. [Link]

-

Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 18. (S)-2-Methyl-1-phenylpropan-1-amine | 68906-26-3 | Benchchem [benchchem.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Methyl-1-phenylpropan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Methyl-1-phenylpropan-1-amine, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of experimentally derived spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive interpretation of its spectroscopic signature. This approach, grounded in the analysis of analogous structures and foundational spectroscopic theory, offers a robust framework for the characterization of this and similar chiral molecules.

Introduction: The Significance of Stereochemical Characterization

This compound is a chiral primary amine. The precise three-dimensional arrangement of its atoms, specifically the stereochemistry at the benzylic carbon, is crucial as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, unambiguous confirmation of the structure and stereochemical purity of such compounds is a critical step in the drug development process. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the causality behind the expected spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-7, H-8, H-9, H-10, H-11 | 7.20 - 7.40 | Multiplet | 5H |

| H-1 | ~3.8 - 4.0 | Doublet | 1H |

| H-2 | ~1.8 - 2.0 | Multiplet | 1H |

| H-3, H-4 | ~0.8 - 1.0 | Doublet | 6H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

-

Aromatic Protons (H-7 to H-11): These protons on the phenyl ring are expected to appear as a multiplet in the downfield region (7.20 - 7.40 ppm) due to the deshielding effect of the aromatic ring current.

-

Benzylic Proton (H-1): This proton, attached to the chiral center, is deshielded by both the phenyl ring and the adjacent nitrogen atom. Its signal is predicted to be a doublet around 3.8 - 4.0 ppm, split by the neighboring H-2 proton.

-

H-2 Proton: This methine proton will be a multiplet in the range of 1.8 - 2.0 ppm, as it is coupled to H-1 and the six protons of the two methyl groups.

-

Methyl Protons (H-3, H-4): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. In a standard achiral solvent, they may appear as a single doublet or two closely spaced doublets around 0.8 - 1.0 ppm, split by the H-2 proton.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet between 1.5 and 2.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-6 (ipso) | ~145 |

| C-7, C-8, C-9, C-10, C-11 | ~126 - 129 |

| C-1 | ~60 - 65 |

| C-2 | ~35 - 40 |

| C-3, C-4 | ~18 - 22 |

-

Aromatic Carbons (C-6 to C-11): The aromatic carbons will resonate in the typical downfield region of 126-145 ppm. The ipso-carbon (C-6), directly attached to the aliphatic chain, will be the most downfield.

-

Benzylic Carbon (C-1): The chiral carbon atom, bonded to the phenyl ring and the nitrogen, is expected to have a chemical shift in the range of 60-65 ppm.

-

C-2 Carbon: The methine carbon of the isopropyl group is predicted to appear around 35-40 ppm.

-

Methyl Carbons (C-3, C-4): The two methyl carbons are expected to be in the upfield region, around 18-22 ppm.

Experimental Protocol for NMR Analysis

A robust protocol for acquiring NMR data for a chiral amine like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (~0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Chiral Purity Determination (Optional but Recommended):

-

To determine the enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a BINOL-derived compound) can be added directly to the NMR tube.[1]

-

The formation of diastereomeric complexes will result in separate signals for the enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of enantiomeric excess.[2][3]

-

Caption: Molecular structure of this compound with proton numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to its primary amine and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-N Stretch | 1000 - 1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |

-

N-H Stretch: A primary amine will typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the propyl chain will be found just below 3000 cm⁻¹.

-

N-H Bend: The scissoring vibration of the -NH₂ group is expected in the 1590-1650 cm⁻¹ region.

-

Aromatic C=C Stretches: The phenyl group will give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ range.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond will likely appear in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H Bends: Strong absorptions in the 690-900 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and can be indicative of the substitution pattern on the phenyl ring.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded first.

-

Sample Spectrum: The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and assigning them to specific functional groups.

Sources

- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of (R)-2-Methyl-1-phenylpropan-1-amine

This guide provides a detailed examination of the material safety data and handling protocols for (R)-2-Methyl-1-phenylpropan-1-amine. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from available data for closely related chemical structures and established principles of laboratory safety.

Introduction: Understanding the Compound

It is crucial to recognize that this compound is structurally related to potent central nervous system stimulants.[2] Due to this relationship, it should be handled with the utmost care, assuming a high degree of physiological activity and potential toxicity until proven otherwise.

Hazard Identification and Risk Assessment

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, a risk assessment must be conducted based on the known hazards of similar chemical structures, such as 2-Phenylpropan-1-amine hydrochloride.[3] The following potential hazards are anticipated:

-

Acute Oral Toxicity : Assumed to be harmful if swallowed.[3]

-

Skin Corrosion/Irritation : Expected to cause skin irritation upon contact.[3]

-

Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[3]

-

Respiratory Irritation : May cause respiratory tract irritation if inhaled.[3]

Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood.

GHS Classification (Anticipated)

Based on the data for 2-Phenylpropan-1-amine hydrochloride, the following GHS classification should be provisionally adopted[3]:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Exposure Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. The causality behind these PPE choices is to create a complete barrier against the primary anticipated routes of exposure: inhalation, skin contact, and eye contact.

Experimental Protocol: Donning PPE for Safe Handling

-

Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. The airflow should be unobstructed.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.

-

Eye Protection : Wear chemical safety goggles or a full-face shield to protect against splashes.[4]

-

Skin and Body Protection : A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection : All handling of the solid or solutions should occur within a fume hood. If there is a risk of aerosol generation outside of a fume hood (e.g., during a spill), a respirator with an appropriate cartridge for organic vapors should be used.

First-Aid Measures: A Self-Validating Emergency Response

Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. The following protocols are designed to be self-validating by addressing the most likely exposure scenarios.

-

Inhalation : If fumes are inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Physical and Chemical Properties

Understanding the physical properties of a compound is essential for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C10H15N | [1][6] |

| Molecular Weight | 149.23 g/mol | [1][7] |

| Appearance | Data not available (likely a liquid or low-melting solid) | [1] |

| Storage | 2-8°C in a refrigerator | [1] |

Handling, Storage, and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling : All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Keep away from sources of ignition.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[1]

-

Stability : The stability of this specific compound is not documented, but similar amines are generally stable under recommended storage conditions. Avoid strong oxidizing agents.

-

Incompatibilities : Keep away from strong oxidizing agents.

Toxicological and Ecological Information

No specific toxicological studies for this compound are available in the searched literature. However, related compounds like methamphetamine are known to be potent CNS stimulants with a high potential for abuse and neurotoxicity.[2][9] The environmental fate of this compound has not been determined. Therefore, it must not be released into the environment, and all waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[5]

Accidental Release and Disposal

In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.

Experimental Protocol: Small Spill Response

-

Evacuate : Evacuate all non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated (fume hood).

-

Contain : Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect : Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[5]

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal : Dispose of the sealed container and any contaminated cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.[4]

Conclusion

This compound is a compound that requires careful and informed handling due to its structural similarity to potent psychoactive substances and the lack of specific safety data. By adopting a conservative approach based on the known hazards of analogous compounds, researchers can mitigate risks effectively. Adherence to the protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE, as well as preparedness for emergency situations—is paramount for ensuring the safety of laboratory personnel.

References

- Cayman Chemical. (2025). Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine (hydrochloride).

-

Pharmaffiliates. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Trisodium hydrogendicarbonate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 6668-27-5: 2-methyl-1-phenylpropan-1-amine [cymitquimica.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Levomethamphetamine - Wikipedia [en.wikipedia.org]

- 7. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Methamphetamine - Wikipedia [en.wikipedia.org]

The Lynchpin of Asymmetric Synthesis: A Technical Guide to Chiral Amines

Abstract

Chiral amines are fundamental building blocks in modern organic synthesis, with their presence being a defining feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] It is estimated that approximately 40-45% of small-molecule pharmaceuticals incorporate a chiral amine scaffold, underscoring their profound impact on medicinal chemistry and drug design.[1][2] This guide provides an in-depth exploration of the synthesis and application of chiral amines, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, from transition metal-catalyzed asymmetric hydrogenation to biocatalytic approaches, offering not just protocols but also the underlying mechanistic principles that govern their efficacy and selectivity.

The Indispensable Role of Chirality in Amine Functionality

Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity. In the context of pharmaceuticals, the specific three-dimensional arrangement of atoms in a chiral amine can dictate its interaction with biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. Consequently, the ability to synthesize enantiomerically pure amines is not merely an academic exercise but a crucial requirement for the development of safe and effective drugs. Beyond their role as active pharmaceutical ingredients (APIs), chiral amines are also invaluable as resolving agents, chiral auxiliaries, and as foundational synthons for the construction of more complex chiral molecules.[2]

Strategic Approaches to the Synthesis of Enantiopure Amines

The synthesis of chiral amines has evolved significantly, moving from classical resolution techniques to more efficient and atom-economical catalytic asymmetric methods. The primary strategies employed today can be broadly categorized into three main areas:

-

Asymmetric Synthesis: The direct creation of a single enantiomer from a prochiral precursor.

-

Resolution: The separation of a racemic mixture of enantiomers.

-

Biocatalysis: The use of enzymes to catalyze enantioselective transformations.

This guide will focus on the most impactful and widely adopted of these: asymmetric synthesis, particularly through hydrogenation, and the rapidly advancing field of biocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation: A Powerful and Direct Route

Asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds stands as one of the most direct and efficient methods for preparing a wide range of α-chiral amines.[1][2] This approach offers excellent atom economy, often proceeding with high enantioselectivity and under mild reaction conditions.[2] The success of this strategy hinges on the design and application of chiral ligands that coordinate to a transition metal center (commonly iridium, rhodium, or ruthenium), creating a chiral catalytic environment that directs the hydrogenation to one face of the substrate.[1][2]

The choice of metal and ligand is paramount and is dictated by the specific substrate. For instance, iridium catalysts have shown exceptional performance in the direct hydrogenation of imines, while rhodium is often favored for other unsaturated systems.[1][2] The electronic and steric properties of the chiral ligand, often a phosphine-based molecule, are meticulously tuned to achieve high enantioselectivity.[1] P-stereogenic phosphines and phosphino-oxazolines are examples of ligand classes that have enabled significant breakthroughs in this field.[2]

Experimental Workflow: Asymmetric Hydrogenation of an N-Aryl Imine

This workflow outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine, a common transformation in the synthesis of chiral amines.

Caption: General workflow for asymmetric hydrogenation.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Imine

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Prochiral imine substrate

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: In a separate flask, dissolve the prochiral imine substrate (1 equivalent) in the same solvent. Transfer this solution to the autoclave.

-

Hydrogenation: Add the pre-formed catalyst solution to the autoclave containing the substrate. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 20 bar).

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (typically 12-24 hours). The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral amine product using chiral HPLC or GC.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90 | Up to 90 | [1] |

| Ru-Pybox | N-phenyl 1-phenylethanimine | - | 99 | [2] |

| Ir/C4-TunePhos | 3H-indoles | Excellent | >99 | [2] |

| Rh/ZhaoPhos | Dibenzoazepine hydrochlorides | High | >99 | [2] |

Biocatalysis: The Green and Highly Selective Alternative

Biocatalytic methods for chiral amine synthesis have gained significant traction as a sustainable and highly selective alternative to traditional chemical catalysis.[3][5] Enzymes, operating under mild conditions of temperature and pH in aqueous media, offer unparalleled stereoselectivity. Key enzyme classes employed in chiral amine synthesis include:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone, producing a chiral amine.[5][6]

-

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia and a reducing cofactor (NADH or NADPH).

-

Monoamine Oxidases (MAOs): These can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for the enrichment of the desired enantiomer.[5]

-

Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed imines to chiral amines.

A significant advantage of biocatalysis is the ability to engineer enzymes through directed evolution and rational design to improve their activity, stability, and substrate scope.[3] For instance, the industrial synthesis of the antidiabetic drug sitagliptin was revolutionized by the development of a highly engineered transaminase.[5] Process optimization is also crucial for the industrial viability of biocatalytic routes. This includes strategies for cofactor regeneration and shifting the reaction equilibrium to favor product formation, such as using an excess of the amino donor or removing the ketone byproduct.[3][5]

Experimental Workflow: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine

This workflow illustrates a typical enzymatic process for the synthesis of a chiral amine from a prochiral ketone.

Caption: Biocatalytic synthesis using a transaminase.

Protocol: ω-Transaminase Catalyzed Synthesis of a Chiral Amine

This protocol provides a general framework for a transaminase-catalyzed reaction.

Materials:

-

ω-Transaminase (commercially available or expressed)

-

Prochiral ketone substrate

-

Amino donor (e.g., Isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, prepare the reaction buffer containing the prochiral ketone (e.g., 50 mM), the amino donor (e.g., 1 M isopropylamine), and PLP (1 mM).

-

Enzyme Addition: Add the ω-transaminase to the reaction mixture. The enzyme loading will depend on its specific activity.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.

-

Reaction Monitoring: Monitor the conversion of the ketone to the amine product over time using an appropriate analytical method such as chiral HPLC or GC.

-

Work-up: Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction and Purification: Extract the chiral amine product into the organic phase. The phases can be separated, and the organic layer can be dried and concentrated. The product can be further purified if necessary.

-

Analysis: Determine the yield and enantiomeric excess of the final product.

Data Presentation: Performance of Engineered Transaminases

| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Engineered Transaminase | Pro-sitagliptin ketone | Sitagliptin | >92 (immobilized) | >99 | [4] |

| Codex ATA | Pro-pralsetinib ketone | Pralsetinib intermediate | >80 | >99 | [6] |

| (S)-ATA-BM | Various ketones | Various chiral amines | Up to 99 | >99 | [6] |

Industrial Applications and Future Perspectives

The demand for enantiomerically pure chiral amines continues to grow, driven by the expanding pipeline of chiral drugs.[2] Asymmetric hydrogenation has already been implemented on an industrial scale for the production of several important compounds, including the herbicide (S)-metolachlor and key pharmaceutical intermediates.[2] The synthesis of the anti-diabetic drug sitagliptin and the anti-epileptic drug pregabalin are landmark examples of the successful industrial application of asymmetric hydrogenation.[2]

Biocatalysis is also making significant inroads into industrial-scale synthesis.[3] The enzymatic synthesis of sitagliptin is a prime example of how protein engineering can lead to a more sustainable and efficient manufacturing process.[5] The future of chiral amine synthesis will likely involve a greater integration of different catalytic strategies, such as chemoenzymatic cascades, to access increasingly complex molecular architectures.[6] Furthermore, the development of catalysts based on more abundant and less toxic metals, as well as the discovery and engineering of novel enzymes, will continue to be major research focuses.[1]

Conclusion

Chiral amines are, without a doubt, a cornerstone of modern organic and medicinal chemistry. The evolution of synthetic methodologies, from transition metal catalysis to biocatalysis, has provided chemists with a powerful and versatile toolkit for the efficient and selective synthesis of these crucial molecules. A deep understanding of the underlying principles of these methods, as presented in this guide, is essential for researchers and professionals seeking to innovate in the fields of drug discovery and development. The continued advancement in this area promises to deliver even more sophisticated and sustainable routes to the chiral amines that will form the basis of the next generation of therapeutics and advanced materials.

References

-

Gimbert, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Gimbert, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

-

Gotor-Fernández, V., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

-

Winkler, C. K. & Tasnádi, G. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

-

Kumar, R., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

-

Various Authors. (2023). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

The Criticality of Chirality: An In-depth Technical Guide to the Stereochemistry of Phenylpropanolamine Derivatives

Introduction: Beyond the Single Molecule—The Stereochemical Landscape of Phenylpropanolamine

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has a storied history in therapeutics as a nasal decongestant and appetite suppressant.[1][2] Its deceptively simple structure, however, belies a complex stereochemical nature that has profound implications for its synthesis, biological activity, and clinical safety. This guide delves into the core principles of PPA's stereochemistry, offering a technical exploration for researchers, scientists, and drug development professionals. Understanding the distinct properties of PPA's stereoisomers is not merely an academic exercise; it is a critical lesson in the necessity of stereochemical control in modern drug design and development.

PPA possesses two chiral centers, giving rise to four possible stereoisomers arranged in two enantiomeric pairs of diastereomers: (1R,2S)-/ (1S,2R)-norephedrine and (1R,2R)-/ (1S,2S)-norpseudoephedrine.[3] The spatial arrangement of the hydroxyl and amino groups relative to the phenyl ring dictates the molecule's interaction with biological targets, leading to significant differences in pharmacological and toxicological profiles. This guide will illuminate the stereoselective synthesis of these isomers, the analytical techniques for their resolution, and the disparate physiological effects that underscore the importance of chiral purity.

I. The Synthetic Challenge: Navigating the Path to Stereochemical Purity

The synthesis of phenylpropanolamine derivatives presents a classic challenge in stereocontrol. Traditional synthetic routes often yield a mixture of stereoisomers, necessitating complex and often inefficient resolution steps.[4] A common and cost-effective method involves the reaction of benzaldehyde with nitroethane, followed by reduction, which produces a mixture of all four stereoisomers.[4][5]

Causality in Synthesis: Why Stereoselectivity Matters

The pursuit of stereoselective synthesis is driven by the understanding that different stereoisomers can have varied, and sometimes opposing, biological effects. For instance, the anorectic effects of PPA have been shown to differ between its enantiomers.[6] Therefore, controlling the stereochemical outcome of the synthesis is paramount to producing a drug substance with a consistent and predictable pharmacological profile, while minimizing potential off-target effects and toxicity associated with undesired isomers.

Modern Approaches to Stereoselective Synthesis

Recent advancements have focused on enzymatic and chemo-enzymatic methods to achieve high stereoselectivity. Thiamine diphosphate (ThDP)-dependent carboligases, for example, can catalyze the stereoselective formation of α-hydroxy carbonyl compounds, which are key intermediates in the synthesis of PPA analogues.[7] These biocatalysts offer a greener and more efficient alternative to traditional chemical methods, producing regio- and stereochemically defined products from simple starting materials.[7]

Another promising avenue is the use of transaminases in biocatalytic cascades.[8] These enzymes can be employed for the asymmetric synthesis of the amino alcohol core of PPA, offering high enantiomeric excess and avoiding the need for chiral auxiliaries or resolving agents.[8]

II. Analytical Resolution: The Art and Science of Separating Stereoisomers

Once a mixture of stereoisomers is synthesized, or to ensure the purity of a stereoselectively synthesized product, robust analytical methods for their separation and quantification are essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of chiral compounds like PPA.[9][10]

Chiral HPLC: A Validating System for Stereochemical Identity

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10] The choice of CSP is critical and is often determined empirically based on the structure of the analyte. For PPA and its derivatives, polysaccharide-based and cyclofructan columns have shown utility.[11]

Alternatively, pre-column derivatization with a chiral reagent can be employed to convert the enantiomers into diastereomers.[12] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[13] A well-established method for PPA involves derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form stable diastereomeric thiourea derivatives that are readily separable by reversed-phase chromatography.[12]

Experimental Protocol: Chiral HPLC Separation of PPA Enantiomers (Derivatization Method)

This protocol outlines a self-validating system for the stereospecific analysis of PPA enantiomers in a biological matrix, such as plasma.

1. Sample Preparation (Plasma):

- To 1 mL of plasma, add an internal standard (e.g., a structural analogue of PPA not present in the sample).

- Alkalinize the plasma with 0.5 mL of 1M sodium hydroxide.

- Extract the PPA and internal standard with 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

- Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

- Reconstitute the dried extract in 100 µL of a solution containing the chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), in a suitable solvent like acetonitrile.

- Incubate the mixture at 60°C for 30 minutes to form the diastereomeric thiourea derivatives.

- After incubation, evaporate the solvent to dryness.

3. HPLC Analysis:

- Reconstitute the derivatized sample in 100 µL of the mobile phase.

- Inject a 20 µL aliquot onto a reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of methanol, acetonitrile, and an acidic buffer (e.g., 0.1 M acetic acid), with the exact ratio optimized for baseline separation.[14]

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm.[14]

- Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of each enantiomer.[12]

Visualizing Stereochemical Relationships and Analytical Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the stereoisomers of phenylpropanolamine and the experimental workflow for their chiral separation.

Caption: Chiral HPLC Workflow with Derivatization.

III. The Pharmacological Divide: Stereoisomers and Biological Consequences

The differential pharmacology of PPA stereoisomers provides a compelling case for the importance of stereochemistry in drug action. Phenylpropanolamine acts as a mixed-acting sympathomimetic amine, primarily through alpha-adrenergic agonism, which leads to vasoconstriction and its decongestant effects. [1][15] Studies have shown that the enantiomers of PPA can have different potencies and even different mechanisms of action. For example, both d- and l-norephedrine have been shown to suppress food intake in hyperphagic rats, but with differing potencies. [6]This suggests that the stereochemical configuration at both chiral centers influences the affinity of the molecule for its target receptors and transporters in the central nervous system.

The most significant and cautionary aspect of PPA's pharmacology is its association with an increased risk of hemorrhagic stroke, particularly in women. [1][15]This severe adverse effect led to the removal of PPA from over-the-counter markets in the United States by the Food and Drug Administration (FDA). [2][16]While the precise contribution of each stereoisomer to this risk has not been fully elucidated in humans, it highlights the potential for unforeseen toxicity when dealing with racemic mixtures.

IV. Regulatory Landscape and Future Perspectives

The withdrawal of PPA from many markets serves as a stark reminder of the importance of thorough toxicological and pharmacological profiling of all stereoisomers of a chiral drug. [17]Regulatory agencies now place a much greater emphasis on the stereospecific development of drugs. The FDA's policy on the development of new stereoisomeric drugs encourages the development of single enantiomers and requires justification for the development of a racemate.

The potential for illicit use of PPA as a precursor in the synthesis of amphetamine has also led to its classification as a List I chemical by the Drug Enforcement Administration (DEA). [18]This further complicates its handling and necessitates strict controls.

For researchers and drug developers, the story of PPA and its derivatives offers several key takeaways:

-

Stereochemistry is not an afterthought: It must be a primary consideration from the earliest stages of drug discovery and development.

-

Stereoselective synthesis is key: Investing in the development of stereoselective synthetic routes can save considerable time and resources in the long run by avoiding complex purification steps and reducing the risk of unexpected toxicity from unwanted isomers.

-

Robust analytical methods are non-negotiable: The ability to accurately separate and quantify stereoisomers is fundamental to ensuring the quality, safety, and efficacy of a chiral drug product.

Conclusion

The stereochemistry of phenylpropanolamine derivatives is a multifaceted topic with far-reaching implications for synthetic chemistry, analytical science, pharmacology, and regulatory affairs. By understanding the unique properties and behaviors of each stereoisomer, the scientific community can develop safer and more effective medicines. The lessons learned from PPA continue to shape the landscape of chiral drug development, emphasizing a paradigm where stereochemical purity is not just a desirable attribute, but a fundamental requirement.

References

-

Hoover, J. R. E., & Hass, H. B. (1947). The Preparation of 2-Nitro-1-phenyl-1-propanol. Journal of Organic Chemistry, 12(3), 506-509. [Link]

-

Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]

-

Pharmacology of Phenylpropanolamine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link]

-

Phenylpropanolamine Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

-

Phenylpropanolamine. (2016, January 13). YouTube. [Link]

-

Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. (n.d.). Journal of Food and Drug Analysis. [Link]

- US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google P

-

Structure of Phenylpropanolamine hydrochloride. (n.d.). ResearchGate. [Link]

-

Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(6), 415-419. [Link]

-

Possible phenylpropanolamine (PPA) isomers. (n.d.). ResearchGate. [Link]

-

Phenylpropanolamine stereoisomers. (n.d.). ResearchGate. [Link]

-

Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

-

Phenylpropanolamine (PPA) Information Page. (n.d.). FDA. [Link]

-

Wellman, P. J., & Miller, D. K. (1992). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Physiology & Behavior, 51(3), 669-674. [Link]

-

Separation of the enantiomers of RS/SR phenylpropanolamine. (n.d.). ResearchGate. [Link]

-

Phenylpropanolamine. (n.d.). Wikipedia. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications. (2014, February 20). Federal Register. [Link]

-

Phenylpropanolamine. (2006, March 7). Therapeutic Goods Administration (TGA). [Link]

-

HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. (n.d.). ResearchGate. [Link]

-

NOTICE - Phenylpropanolamine can be used in Illicit Amphetamine Manufacture. (n.d.). Drug Enforcement Administration. [Link]

-

Chiral-achiral-separation-ten-flavanones.pdf. (2022, October 28). UVaDOC Principal. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Phenylpropanolamine (PPA) Information Page | FDA [fda.gov]

- 3. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 4. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 17. Federal Register :: Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications [federalregister.gov]

- 18. Diversion Control Division | NOTICE - Phenylpropanolamine can be used in Illicit Amphetamine Manufacture [deadiversion.usdoj.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-2-Methyl-1-phenylpropan-1-amine

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical step in the manufacturing of many active pharmaceutical ingredients (APIs).[1] This process, known as chiral resolution, remains a widely employed and industrially scalable method for obtaining enantiomerically pure compounds.[2]

This document provides a comprehensive guide to one of the classical and most reliable methods of chiral resolution: diastereomeric salt formation. Specifically, we will detail the use of the chiral resolving agent (R)-2-Methyl-1-phenylpropan-1-amine for the separation of racemic carboxylic acids. This amine is a valuable tool in asymmetric synthesis, acting as a chiral auxiliary or resolving agent.[3]

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4] By reacting a racemic acid, a mixture of (R)-acid and (S)-acid, with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).[5][6]

These diastereomeric salts possess distinct physical properties, including melting points, boiling points, and, most crucially for this application, solubilities in a given solvent system.[7] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other enriched in the mother liquor.[8] Subsequent separation of the crystallized salt and regeneration of the carboxylic acid, typically by treatment with a strong acid, yields the desired enantiomer in high purity.[7]

The Resolving Agent: this compound

This compound is a chiral amine frequently utilized as a resolving agent for acidic compounds. Its efficacy stems from its ability to form stable, crystalline salts with carboxylic acids and the significant difference in solubility often observed between the resulting diastereomeric pairs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [9] |

| Molecular Weight | 149.23 g/mol | [9] |

| Appearance | White to Off-White Solid | [3] |

| Boiling Point | 94-97 °C (at 18 Torr) | [10] |

| Storage | 2-8°C, protect from light | [10] |

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general procedure for the chiral resolution of a racemic carboxylic acid using this compound. It is imperative to note that the optimal conditions, including solvent choice, temperature, and stoichiometry, will vary depending on the specific racemic acid and must be determined empirically.

Diagram of the Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Formation and Crystallization

1. Solvent Screening (Small Scale):

-

Rationale: The choice of solvent is critical for successful resolution. An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.

-

Procedure:

-

In separate small test tubes, dissolve a small amount of the racemic acid and a stoichiometric equivalent of this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with water or hexane).

-

Heat the solutions gently to ensure complete dissolution.[11]

-

Allow the solutions to cool slowly to room temperature and then in an ice bath.

-

Observe the formation of crystals. The solvent system that yields a good crystalline precipitate is a promising candidate for the larger-scale resolution.

-

2. Diastereomeric Salt Formation (Scale-Up):

-

Procedure:

-

In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent or solvent mixture with gentle heating.

-

In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

-

Heat the resulting solution to reflux until all solids have dissolved, forming a clear solution.

-

3. Crystallization:

-

Rationale: Slow and controlled cooling is crucial to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric purity of the product.[12]

-

Procedure:

-

Allow the hot solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can promote crystallization.[11]

-

Once the solution has reached room temperature and crystal formation has commenced, further cool the flask in an ice bath or refrigerator to maximize the yield of the crystalline salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

-

4. Recrystallization (Optional but Recommended):

-

Rationale: A single crystallization may not be sufficient to achieve high enantiomeric purity. Recrystallization of the diastereomeric salt can further enhance its purity.

-

Procedure:

-

Dissolve the crystalline salt in a minimal amount of the hot crystallization solvent.

-

Allow the solution to cool slowly, as described in the initial crystallization step.

-

Collect and dry the purified crystals. The progress of the resolution can be monitored by measuring the optical rotation of the diastereomeric salt at each recrystallization step until a constant value is achieved.[7]

-

Protocol for Regeneration of the Enantiomerically Enriched Acid

1. Acidification:

-

Procedure:

-

Suspend the purified diastereomeric salt in water or a suitable solvent.

-

With stirring, add a strong acid, such as 2M hydrochloric acid, until the pH is acidic (pH 1-2).[7] This will protonate the carboxylate and liberate the free carboxylic acid.

-

The free carboxylic acid may precipitate out of the aqueous solution or may need to be extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

If extracting, separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis of Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the ee of chiral carboxylic acids.[1][13]

General Chiral HPLC Protocol

1. Sample Preparation:

-

Accurately weigh a small amount of the resolved carboxylic acid and dissolve it in a suitable solvent (e.g., HPLC-grade isopropanol or a mixture of hexane and isopropanol).

-

The concentration should be within the linear range of the detector.

2. HPLC Conditions (Example):

-

Chiral Column: A variety of chiral columns are commercially available (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H). The choice of column will depend on the specific acid being analyzed.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs.

-

Injection Volume: 5 - 20 µL.

3. Calculation of Enantiomeric Excess:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[14]

Diagram of Enantiomeric Excess Determination

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Troubleshooting and Optimization

-

No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent. Alternatively, the chosen solvent may not be appropriate. A different solvent or solvent mixture should be screened.

-

Oily Precipitate: The formation of an oil instead of crystals indicates that the melting point of the diastereomeric salt is below the temperature of the solution. Adding a co-solvent in which the salt is less soluble (an anti-solvent) can sometimes induce crystallization.

-

Low Enantiomeric Excess: If the ee of the resolved acid is low, further recrystallizations of the diastereomeric salt are likely necessary. It is also worth re-evaluating the initial crystallization conditions (e.g., cooling rate, solvent).

-

Recovery of the Other Enantiomer: The enantiomer remaining in the mother liquor can also be recovered by acidification and extraction. For a more economical process, the unwanted enantiomer can sometimes be racemized and recycled.[15]

Conclusion

The chiral resolution of racemic acids using this compound via diastereomeric salt formation is a robust and well-established technique. Its success hinges on the formation of diastereomeric salts with differential solubilities, allowing for their separation by crystallization. Careful optimization of the solvent system and crystallization conditions, coupled with accurate analysis of the enantiomeric excess by chiral HPLC, are paramount to achieving high enantiomeric purity. This method remains a cornerstone in the synthesis of single-enantiomer pharmaceuticals and fine chemicals.

References

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

PubChem. * this compound*. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PubChem. 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

-

Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

Sources

- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]